

Application Notes and Protocols for In-Situ Spectroscopic Analysis of Petroleum Composition

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Petroleum	
Cat. No.:	B1179459	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in-situ analysis of **petroleum** composition using various spectroscopic methods. The information is intended to guide researchers and scientists in applying these techniques for real-time, on-site measurements in the **petroleum** industry.

Introduction to In-Situ Spectroscopic Analysis

In-situ spectroscopic analysis offers significant advantages over traditional laboratory-based methods for **petroleum** characterization. By providing real-time data directly from the process stream or reservoir, these techniques enable faster decision-making, improved process control, and enhanced safety.[1] The primary methods employed for this purpose are Near-Infrared (NIR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, often coupled with fiber optic probes for remote sensing.[2][3][4][5]

Near-Infrared (NIR) Spectroscopy

NIR spectroscopy is a powerful tool for the quantitative analysis of various properties of **petroleum** products, including gasoline, diesel, and crude oil.[6][7] It relies on the absorption of near-infrared light by C-H, N-H, and O-H chemical bonds in organic molecules.[8]

Applications

- Determination of Fuel Properties: Real-time monitoring of research octane number (RON),
 motor octane number (MON), aromatic content, and density in gasoline.[6][9]
- Crude Oil Assay: Rapid characterization of crude oil properties such as API gravity, viscosity, and distillation profiles before entering the distillation unit.[10]
- Blending Optimization: In-line monitoring of component concentrations during the blending of fuels to ensure final product specifications are met.[11]

Ouantitative Data Summary

Parameter	Method	Range	Accuracy/Prec ision	Reference
Aromatics in Gasoline	NIR Spectroscopy	2.0 - 62.0%	Not Specified	[8]
Ethanol in Gasoline	NIR Spectroscopy	-	RMSEP = 0.5572	[12]
n-Paraffins in Crude Oil	NIR Spectroscopy	1 - 15%	High Accuracy and Reproducibility	[13]
Water in Oil	FT-NIR with Coalescing Filter	Up to 1.2% v/v	Not Specified	[14]

Experimental Protocol: In-Situ Analysis of Gasoline Composition using NIR

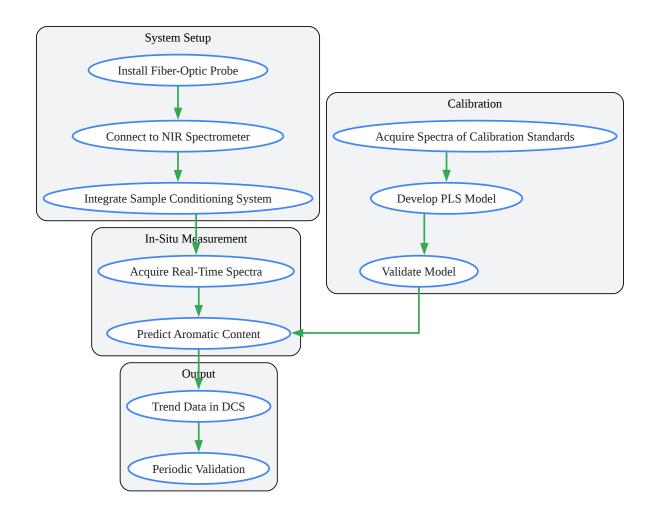
This protocol outlines the steps for the in-situ determination of aromatic content in gasoline using a fiber-optic NIR probe.

2.3.1. Materials and Equipment

- FT-NIR Spectrometer (e.g., ABB TALYS-ASP400-EX or FTPA2000-HP260X).[10]
- Fiber-optic transmission probe with a suitable path length (e.g., 1 cm).[8]

- Sample conditioning system (SCS) for filtration and temperature control.[14]
- Computer with multivariate analysis software (e.g., PLS).
- Calibration standards: A set of gasoline samples with known aromatic concentrations, covering the expected process range.

2.3.2. Procedure


- System Installation:
 - Install the fiber-optic probe into the process pipeline at a location that ensures a representative sample flow.
 - Connect the probe to the FT-NIR spectrometer via armored fiber optic cables.
 - Integrate the sample conditioning system to ensure the sample presented to the probe is free of particulates and at a stable temperature.[14]
- Calibration Model Development:
 - Collect NIR spectra of a set of gasoline samples with known aromatic concentrations, as determined by a primary reference method (e.g., ASTM D5769).
 - The spectral range of interest is typically between 1000 and 1600 nm.[8]
 - Pre-process the spectral data to remove baseline offsets and other variations. A simple 2point baseline correction can be effective.[8]
 - Develop a multivariate calibration model, such as Partial Least Squares (PLS), to correlate the NIR spectra with the known aromatic concentrations.[11]
 - Validate the calibration model using an independent set of samples.
- In-Situ Measurement:
 - Acquire NIR spectra of the gasoline flowing in the process line in real-time.

- The analyzer software applies the developed calibration model to the acquired spectra to predict the aromatic content instantaneously.
- Results are typically displayed in seconds.[6]
- Data Analysis and Reporting:
 - The predicted aromatic content is continuously trended and can be sent to the plant's distributed control system (DCS) for process optimization.
 - Regularly validate the analyzer's performance by comparing its readings with laboratory results from grab samples.

Experimental Workflow

Click to download full resolution via product page

Workflow for in-situ NIR analysis of gasoline.

Raman Spectroscopy

Raman spectroscopy is a powerful technique for the qualitative and quantitative analysis of molecular composition. It is based on the inelastic scattering of monochromatic light from a laser source.[15] This method is particularly well-suited for the analysis of hydrocarbons in both liquid and gas phases and is not susceptible to interference from water.[16]

Applications

- Natural Gas Analysis: Real-time monitoring of the composition of natural gas streams, including methane, ethane, propane, and butane.[17]
- Downstream Process Monitoring: Quality assurance and control in refining processes by analyzing the chemical composition of various hydrocarbon streams.[18]
- Hydrocarbon Fluid Inclusion Analysis: Non-destructive characterization of hydrocarbon fluid inclusions in geological samples to determine the source, quality, and maturity of oil.[19]

Ouantitative Data Summary

Parameter	Method	Detection Limit	Accuracy/Prec ision	Reference
Hydrocarbon Gases	Raman Spectroscopy	Trace amounts	High	[17]
Relative Concentration of Components in a Mixture	Raman Spectroscopy	Not Specified	Relative peak intensities provide relative concentration information.	[15]

Experimental Protocol: In-Situ Analysis of Natural Gas Composition using Raman Spectroscopy

This protocol describes the in-situ analysis of the major components of natural gas using a Raman spectrometer with a fiber-optic probe.

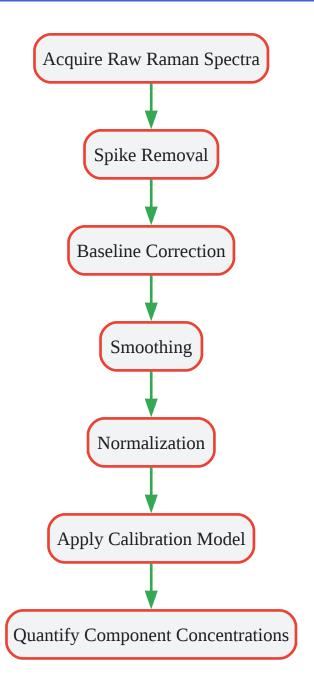
3.3.1. Materials and Equipment

Methodological & Application

- Raman Spectrometer with a temperature-stabilized laser (e.g., 785 nm).[17]
- High-sensitivity CCD array detector.[17]
- Fiber-optic probe suitable for high-pressure gas streams.
- Computer with software for spectral acquisition and analysis.
- Calibration gas mixtures with known concentrations of methane, ethane, propane, and butane.

3.3.2. Procedure

- System Setup:
 - Install the Raman probe in the natural gas pipeline. Ensure the probe is rated for the process temperature and pressure.
 - Connect the probe to the Raman spectrometer using appropriate fiber optic cables.
 - Power on the laser and allow it to stabilize.
- Calibration:
 - Introduce calibration gas mixtures of known composition to the measurement point.
 - Acquire Raman spectra for each calibration mixture.
 - Develop a calibration model by correlating the intensity of characteristic Raman peaks for each component with their known concentrations. The intensity of a Raman spectrum is directly proportional to the concentration of the analyte.[15]
- In-Situ Measurement:
 - Acquire Raman spectra from the natural gas flowing in the pipeline.
 - The software uses the calibration model to calculate the concentration of each component in real-time.



• Data Analysis:

- The Raman spectrum provides a unique "fingerprint" of the molecular composition.[17]
- Identify and quantify the major components (methane, ethane, propane, butane) based on their characteristic Raman bands.
- The data analysis workflow typically involves steps such as spike removal, baseline correction, smoothing, and normalization.[20]

Data Analysis Workflow

Click to download full resolution via product page

Data analysis workflow for Raman spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the characterization of crude oils, particularly for quantifying aromatic and asphaltenic content.[21] The method is based on the absorption of ultraviolet and visible light by molecules containing π -electrons, such as aromatic compounds. [21]

Applications

- Crude Oil Characterization: Determination of aromatic content and correlation with properties like API gravity.[21]
- Asphaltene Quantification: Measurement of asphaltene concentration in crude oil, which is crucial for flow assurance.
- Oil in Water Analysis: Quantification of total crude oil content in water samples.[22]

Ouantitative Data Summary

Parameter	Method	Concentration Range	Detection Limit	Reference
Crude Oil in Water	UV-Vis Spectroscopy	ppm level	Not Specified	[22]
Asphaltenes in Crude Oil	LC with ELSD	300 - 1400 ppm (low range)	0.2%	[23]
Crude Oil in Cyclohexane	UV-Vis Spectroscopy	10 - 90 mg/L	Not Specified	[24]

Experimental Protocol: In-Situ Analysis of Crude Oil Composition using UV-Vis Spectroscopy

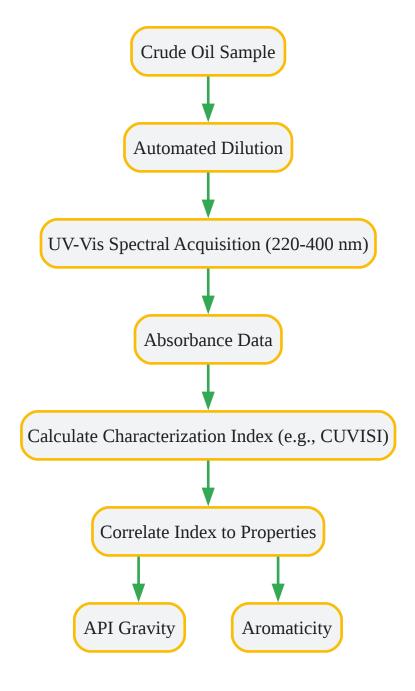
This protocol details a method for the in-situ characterization of crude oil using a UV-Vis spectrometer with a fiber-optic probe. While true in-situ analysis of opaque crude oil can be challenging, this protocol describes a slip-stream approach.

4.3.1. Materials and Equipment

- Double-beam UV-Vis spectrophotometer (e.g., Jasco V-530).[21]
- Fiber-optic transmission or transflection probe.
- Solvent delivery system for dilution (e.g., iso-octane and dichloromethane mixture).[21]

- Sample conditioning and dilution system.
- Computer with spectral analysis software.
- Crude oil samples with known properties for calibration.

4.3.2. Procedure


- · System Setup:
 - Install a slip-stream from the main crude oil pipeline.
 - Integrate a sample conditioning and automated dilution system to prepare a translucent sample suitable for UV-Vis analysis. A typical solvent system is a 90:10 v/v mixture of isooctane and dichloromethane.[21][25]
 - Place the fiber-optic probe in a flow cell within the conditioned slip-stream.
 - Connect the probe to the UV-Vis spectrophotometer.
- Method Development:
 - Scan a diluted crude oil sample across the UV-Vis range (e.g., 220-400 nm) to identify characteristic absorption bands.[21] Benzene compounds typically absorb around 230 nm, naphthenic compounds around 260 nm, and metal porphyrins (Soret band) around 410 nm.[24]
 - Prepare a series of calibration standards by dissolving known amounts of crude oil in the solvent mixture.
- In-Situ Measurement:
 - Continuously draw a sample from the process line into the slip-stream.
 - The automated system dilutes the sample to a concentration that is within the linear range of the spectrophotometer.

- Acquire the UV-Vis spectrum of the diluted sample. The spectra are typically recorded against a reference solvent blank.[25]
- Data Analysis:
 - Calculate a characterization index, such as the Crude Oil Ultraviolet Visible Index
 (CUVISI), by summing the absorbance values at specific wavelengths.[21]
 - This index can be correlated with various crude oil properties like API gravity and aromaticity through a pre-established calibration model.

Logical Relationship Diagram

Click to download full resolution via product page

Logical flow for crude oil characterization by UV-Vis.

Conclusion

In-situ spectroscopic methods, including NIR, Raman, and UV-Vis, provide rapid, non-destructive, and reliable analysis of **petroleum** composition.[6][18] The implementation of these techniques, particularly when combined with fiber-optic probes and robust chemometric models, can significantly enhance process control, quality assurance, and operational

efficiency in the **petroleum** industry. The protocols and data presented here offer a foundation for researchers and scientists to develop and apply these advanced analytical solutions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Spectroscopic Analysis of Petroleum Products | ASTM [astm.org]
- 2. Fiber Optic Probes for Spectroscopy, Biophotonics Electrical Optical Components, Inc. [eoc-inc.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Optical Fibre-Based Sensors for Oil and Gas Applications PMC [pmc.ncbi.nlm.nih.gov]
- 5. oceanoptics.com [oceanoptics.com]
- 6. azom.com [azom.com]
- 7. NIR spectroscopy in the petrochemical and refinery industry: The ASTM compliant tool for QC and product screening – Part 1 | Metrohm [metrohm.com]
- 8. Monitoring the Percent Aromatics in Gasoline by NIR [process-insights.com]
- 9. Quality Control of Gasoline Using Near-Infrared Spectroscopy (NIR) [Technical Document]
 メトロームジャパン Powered by ipros [pr.mono.ipros.com]
- 10. azom.com [azom.com]
- 11. scribd.com [scribd.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. library.e.abb.com [library.e.abb.com]
- 15. horiba.com [horiba.com]
- 16. plus.ac.at [plus.ac.at]
- 17. azom.com [azom.com]

- 18. How Do I Use Inline Raman Spectroscopy in Downstream Oil & Gas Applications? -Advancing Mining [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. spectroscopyonline.com [spectroscopyonline.com]
- 21. US20150106034A1 Characterization of crude oil by ultraviolet visible spectroscopy -Google Patents [patents.google.com]
- 22. Determination of total crude oil in water by absorbance spectrophotometry | TREA [trea.com]
- 23. lcms.cz [lcms.cz]
- 24. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 25. US20160011102A1 Characterization of crude oil by ultraviolet visible spectroscopy -Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Notes and Protocols for In-Situ Spectroscopic Analysis of Petroleum Composition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1179459#spectroscopic-methods-for-in-situ-analysis-of-petroleum-composition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com